molecular formula C19H17ClN2O4S B412529 4-(4-((4-Chlorophenyl)sulfonyl)-2-phenyloxazol-5-yl)morpholine CAS No. 302953-82-8

4-(4-((4-Chlorophenyl)sulfonyl)-2-phenyloxazol-5-yl)morpholine

Cat. No.: B412529
CAS No.: 302953-82-8
M. Wt: 404.9g/mol
InChI Key: QFIMBUHGIHYYNW-UHFFFAOYSA-N
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Description

4-(4-((4-Chlorophenyl)sulfonyl)-2-phenyloxazol-5-yl)morpholine is a complex organic compound that features a morpholine ring substituted with a 4-chlorophenylsulfonyl group and a 2-phenyloxazol-5-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((4-Chlorophenyl)sulfonyl)-2-phenyloxazol-5-yl)morpholine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-(4-((4-Chlorophenyl)sulfonyl)-2-phenyloxazol-5-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol or sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-(4-((4-Chlorophenyl)sulfonyl)-2-phenyloxazol-5-yl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(4-((4-Chlorophenyl)sulfonyl)-2-phenyloxazol-5-yl)morpholine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and oxazole groups can form specific interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl-substituted morpholines and oxazole derivatives. Examples are:

  • 4-(4-Chlorophenyl)sulfonyl)morpholine
  • 2-Phenyloxazole derivatives

Uniqueness

What sets 4-(4-((4-Chlorophenyl)sulfonyl)-2-phenyloxazol-5-yl)morpholine apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it particularly valuable in applications where both sulfonyl and oxazole functionalities are required .

Properties

IUPAC Name

4-[4-(4-chlorophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4S/c20-15-6-8-16(9-7-15)27(23,24)18-19(22-10-12-25-13-11-22)26-17(21-18)14-4-2-1-3-5-14/h1-9H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFIMBUHGIHYYNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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